molecular formula C13H11N3OS B14961626 3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol

3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol

Cat. No.: B14961626
M. Wt: 257.31 g/mol
InChI Key: ZGPRNEVHSMJQJN-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that contains both furan and quinazoline moieties. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol typically involves the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

3-(Furan-2-ylmethyl)-4-imino-3,4-dihydroquinazoline-2-thiol is unique due to its combination of furan and quinazoline moieties, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-amino-3-(furan-2-ylmethyl)quinazoline-2-thione

InChI

InChI=1S/C13H11N3OS/c14-12-10-5-1-2-6-11(10)15-13(18)16(12)8-9-4-3-7-17-9/h1-7H,8,14H2

InChI Key

ZGPRNEVHSMJQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(C(=S)N=C2C=C1)CC3=CC=CO3)N

Origin of Product

United States

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